molecular formula C27H17Cl2FN2O3 B12637332 (11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

Cat. No.: B12637332
M. Wt: 507.3 g/mol
InChI Key: ITVBOBTXRAQHTO-UZLDWMDBSA-N
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Description

The compound (11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the dichlorobenzoyl and fluorophenyl groups: These groups are typically introduced through Friedel-Crafts acylation reactions, using reagents such as aluminum chloride as a catalyst.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

Mechanism of Action

The mechanism of action of (11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can be compared to other tetracyclic compounds with similar structural features. Some similar compounds include:

    (11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: Differing by the substitution of a chlorine atom instead of a fluorine atom.

    (11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-methylphenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: Differing by the substitution of a methyl group instead of a fluorine atom.

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C27H17Cl2FN2O3

Molecular Weight

507.3 g/mol

IUPAC Name

(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C27H17Cl2FN2O3/c28-15-9-10-17(18(29)13-15)25(33)24-22-21(23-16-6-2-1-5-14(16)11-12-31(23)24)26(34)32(27(22)35)20-8-4-3-7-19(20)30/h1-13,21-24H/t21-,22+,23?,24-/m0/s1

InChI Key

ITVBOBTXRAQHTO-UZLDWMDBSA-N

Isomeric SMILES

C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C4=O)C6=CC=CC=C6F

Canonical SMILES

C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C4=O)C6=CC=CC=C6F

Origin of Product

United States

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